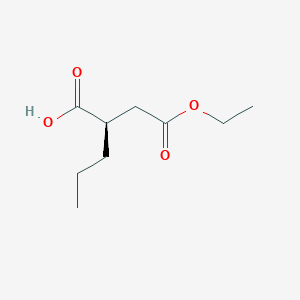
(R)-2-(2-Ethoxy-2-oxoethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid typically involves the esterification of a suitable precursor followed by hydrolysis. One common method is the reaction of ®-2-pentanol with ethyl oxalyl chloride under basic conditions to form the ester, which is then hydrolyzed to yield the desired acid.
Industrial Production Methods
Industrial production of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(2-Methoxy-2-oxoethyl)pentanoic acid
- ®-2-(2-Propoxy-2-oxoethyl)pentanoic acid
- ®-2-(2-Butoxy-2-oxoethyl)pentanoic acid
Uniqueness
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(2R)-2-(2-ethoxy-2-oxoethyl)pentanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-5-7(9(11)12)6-8(10)13-4-2/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
CEKFSABWQPHEHK-SSDOTTSWSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)OCC)C(=O)O |
SMILES canónico |
CCCC(CC(=O)OCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)

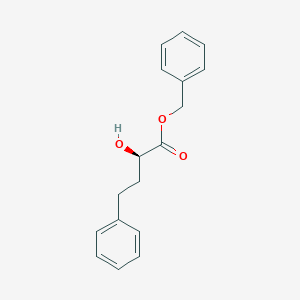
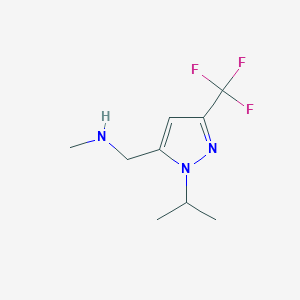
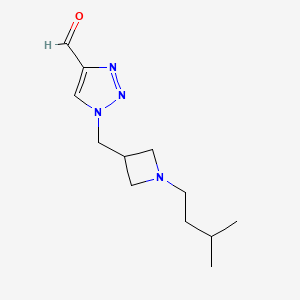
![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
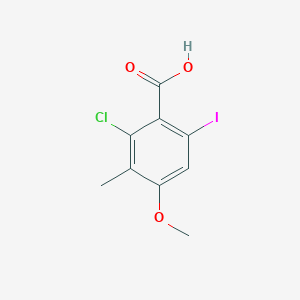
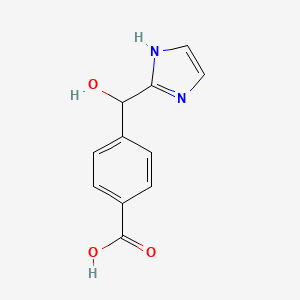
![(R)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13346501.png)
![Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
![3-Thia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B13346512.png)
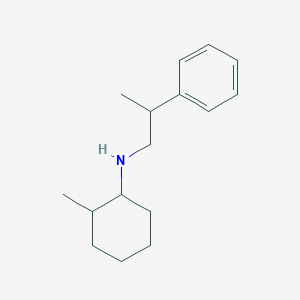

![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
